5-(4-Bromophenyl)pentan-1-amine
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Overview
Description
5-(4-Bromophenyl)pentan-1-amine: is an organic compound with the molecular formula C11H16BrN It is a derivative of pentan-1-amine, where a bromophenyl group is attached to the fifth carbon of the pentane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Bromophenyl)pentan-1-amine typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.
Formation of 4-Bromophenylpentane: Bromobenzene is then subjected to a Friedel-Crafts alkylation reaction with pentane to form 4-bromophenylpentane.
Amination: The final step involves the conversion of 4-bromophenylpentane to this compound through an amination reaction. This can be achieved using reagents such as ammonia or an amine source under suitable conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-(4-Bromophenyl)pentan-1-amine can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form amines with different degrees of substitution.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride can be used for reduction.
Substitution: Nucleophiles such as hydroxide ions, cyanide ions, or amines can be used in substitution reactions.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
Chemistry: 5-(4-Bromophenyl)pentan-1-amine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic amines on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its structural features make it a candidate for the synthesis of pharmaceutical agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers and other materials to impart specific properties.
Mechanism of Action
The mechanism of action of 5-(4-Bromophenyl)pentan-1-amine depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids. The bromine atom and amine group play crucial roles in its binding affinity and reactivity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
4-Bromophenylamine: Similar structure but lacks the pentane chain.
5-Phenylpentan-1-amine: Similar structure but lacks the bromine atom.
5-(4-Chlorophenyl)pentan-1-amine: Similar structure with a chlorine atom instead of bromine.
Uniqueness: 5-(4-Bromophenyl)pentan-1-amine is unique due to the presence of both the bromine atom and the pentane chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16BrN |
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Molecular Weight |
242.16 g/mol |
IUPAC Name |
5-(4-bromophenyl)pentan-1-amine |
InChI |
InChI=1S/C11H16BrN/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8H,1-4,9,13H2 |
InChI Key |
DOEKOMWKPOWLPB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCCCCN)Br |
Origin of Product |
United States |
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